N-(butan-2-yl)-3-chloro-4-fluoroaniline
Description
Aromatic Ring Geometry
The benzene ring adopts a planar structure, with bond lengths and angles consistent with aromatic systems. The chlorine (C–Cl: ~1.74 Å) and fluorine (C–F: ~1.35 Å) substituents introduce slight distortions due to their electronegativity and van der Waals radii.
Butan-2-yl Group Conformation
The butan-2-yl group exhibits conformational flexibility around the N–C bond. Density functional theory (DFT) studies on similar N-alkyl-anilines reveal two dominant conformers:
- Anti-periplanar : The butan-2-yl chain extends away from the aromatic ring, minimizing steric hindrance.
- Gauche : The chain folds toward the ring, stabilized by weak C–H···π interactions between alkyl hydrogens and the aromatic system.
The energy difference between these conformers is typically <2 kcal/mol, allowing rapid interconversion at room temperature.
Dihedral Angles and Packing
In crystalline phases, the dihedral angle between the aromatic ring and the N–C bond is approximately 52.5°, as observed in structurally analogous compounds like 4-bromo-N-phenyl-aniline. This angle arises from a balance between conjugation effects and steric repulsion between the butan-2-yl group and halogen substituents.
Electronic Structure and Substituent Effects
The electronic properties of this compound are governed by the interplay of inductive, resonance, and steric effects from its substituents.
Hammett Substituent Constants
Using Hammett σ values:
- Chlorine (meta) : σₘ = +0.37 (strong electron-withdrawing inductive effect)
- Fluorine (para) : σₚ = +0.06 (weak electron-withdrawing inductive effect but resonance donation)
These constants predict a net electron-withdrawing effect on the aromatic ring, reducing the electron density at the nitrogen atom. This decreases basicity compared to unsubstituted aniline (pKa ~4.6 vs. ~4.9 for aniline).
Resonance and Charge Distribution
The fluorine atom’s resonance donation (+M effect) partially counteracts its inductive withdrawal (-I), leading to a polarized electronic structure:
Spectroscopic Correlations
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
N-butan-2-yl-3-chloro-4-fluoroaniline |
InChI |
InChI=1S/C10H13ClFN/c1-3-7(2)13-8-4-5-10(12)9(11)6-8/h4-7,13H,3H2,1-2H3 |
InChI Key |
PVRVOBOTCLVHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The primary synthetic route to 3-chloro-4-fluoroaniline involves the reduction of 3-chloro-4-fluoronitrobenzene. The nitro precursor can be prepared via fluorine displacement on chloronitrobenzene derivatives or through nitration and halogenation sequences. The reduction step is typically catalytic hydrogenation or metal-mediated reduction.
Preparation of 3-Chloro-4-fluoronitrobenzene
Two main methods are reported for synthesizing 3-chloro-4-fluoronitrobenzene:
- Fluorine displacement on 3,4-dichloronitrobenzene using fluoride salts such as potassium monofluoride or cesium fluoride in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at reflux for 5 hours. This yields 3-chloro-4-fluoronitrobenzene in 86-90% yield with high purity (faint yellow crystals).
| Method | Raw Material | Fluoride Salt | Solvent | Reaction Time | Yield (%) | Purity Notes |
|---|---|---|---|---|---|---|
| 1 | 3,4-Dichloronitrobenzene | Potassium monofluoride | DMSO | 5 hours | 86 | Faint yellow crystals |
| 2 | 3,4-Dichloronitrobenzene | Cesium fluoride | DMF | 5 hours | 90 | Faint yellow crystals |
Reduction of 3-Chloro-4-fluoronitrobenzene to 3-Chloro-4-fluoroaniline
Several catalytic hydrogenation methods have been developed:
- Catalyst: 1% platinum on carbon (Pt/C) or 10% palladium on carbon (Pd-C).
- Conditions: Hydrogen atmosphere at pressures ranging from 0.1 to 5.0 MPa, temperatures between 50°C and 100°C.
- Reaction time: 1 to 10 hours depending on conditions.
Example data from patent CN104292113A shows:
| Embodiment | Catalyst (1%Pt/C) | Catalyst Amount (g per 60 kg substrate) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pt/C | 2 | 60 | 0.5 | 8 | 94 | 99.5 |
| 2 | Pt/C | 200 | 80 | 0.8 | 5 | 96 | 99.6 |
| 3 | Pt/C | 150 | 50 | 5.0 | 10 | 94 | 99.7 |
| 4 | Pt/C | 300 | 100 | 0.1 | 1 | 95 | 99.5 |
The reaction is followed by hot filtration to remove catalyst, then distillation under vacuum to purify the product. The product is a white crystalline solid with purity exceeding 99.5%.
Alternatively, Pd-C catalyzed hydrogenation in methanol at room temperature for 6 hours also yields 3-chloro-4-fluoroaniline hydrochloride salt with 90% yield and 99.5% purity after crystallization.
Environmental and Practical Considerations
- Traditional iron powder reduction methods produce significant acid mist and iron sludge, causing environmental pollution and difficult waste management.
- Catalytic hydrogenation methods using Pt/C or Pd/C offer cleaner reactions with higher yields and purities.
- The choice of catalyst, pressure, temperature, and solvent is critical for optimizing yield and minimizing impurities.
Preparation of N-(butan-2-yl)-3-chloro-4-fluoroaniline
General Synthetic Strategy
The N-(butan-2-yl) derivative is prepared by N-alkylation of 3-chloro-4-fluoroaniline with a suitable butan-2-yl electrophile or via amide formation followed by reduction.
One reported approach in similar systems involves:
- Reaction of 3-chloro-4-fluoroaniline with butan-2-one or its derivatives under reductive amination conditions.
- Alternatively, direct amide formation with butan-2-yl carboxylic acid derivatives followed by reduction.
Literature Example of Related N-Aryl Butanamide Synthesis
A related synthetic method for N-aryl butanamide derivatives (e.g., N-(4-fluorophenyl)-3-oxobutanamide) involves:
- Condensation of arylamines with 2,2,6-trimethyl-1,3-dioxin-4-one in xylene at 150°C for 3-4 hours.
- Evolution of acetone as a byproduct.
- Isolation by filtration and recrystallization, yielding high purity products (88% yield reported for 4-fluoroaniline derivative).
This method demonstrates a viable route to amide derivatives that could be adapted for this compound.
Summary Table of Preparation Methods
| Step | Method/Conditions | Catalyst/Reagents | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Fluorine displacement | 3,4-Dichloronitrobenzene + KF or CsF, reflux 5h | Potassium monofluoride or CsF | 86-90 | - | Solvent: DMSO or DMF |
| Catalytic hydrogenation | 3-chloro-4-fluoronitrobenzene + H2, 50-100°C | 1% Pt/C or 10% Pd/C | 90-96 | >99.5 | Pressure 0.1-5 MPa, 1-10 h |
| N-alkylation (general) | 3-chloro-4-fluoroaniline + butan-2-yl halide | Base (e.g., K2CO3), aprotic solvent | Not reported | Not reported | Requires optimization |
| Amide formation (related) | Aryl amine + dioxinone, 150°C, 3-4 h | - | 88 (related) | - | Produces N-aryl butanamide analogues |
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-chloro-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted anilines with different functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
N-(butan-2-yl)-3-chloro-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-chloro-4-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include halogenated anilines and N-alkylated derivatives. Key comparisons are summarized below:
Physicochemical Properties
- In contrast, nitro-substituted derivatives (e.g., 4-fluoro-2-nitroaniline) exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole) from the nitro group . The Schiff base derivative (N-[(2′-hydroxy)benzylidene]-3-chloro-4-fluoroaniline) forms planar crystals stabilized by Cl···Cl and F···H interactions, a feature absent in the target compound due to its alkyl chain .
- Basicity and Reactivity: The electron-withdrawing Cl and F groups reduce the amine’s basicity compared to non-halogenated anilines. However, the butan-2-yl group donates electrons via induction, partially counteracting this effect . In reactions like N-formylation (), unsubstituted 3-chloro-4-fluoroaniline shows higher reactivity due to easier access to the amine group, whereas steric hindrance from the butan-2-yl group in the target compound may slow such reactions .
Key Research Findings
- Steric vs. Electronic Trade-offs : The butan-2-yl group introduces steric hindrance, reducing reactivity in SNAr reactions but enhancing lipid solubility for biomedical applications .
- Crystal Packing : Unlike planar Schiff base derivatives (), the target compound’s alkyl chain disrupts π-stacking, leading to less predictable crystallization behavior .
- Biological Activity : N-alkylation is a common strategy to improve pharmacokinetics; however, ortho-substituted halogens (e.g., ) may confer toxicity risks .
Biological Activity
N-(butan-2-yl)-3-chloro-4-fluoroaniline is an organic compound that has garnered attention for its potential biological activities. The compound features a chloro and a fluoro substituent on the aromatic ring, which may enhance its binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C10H12ClF N
- Molecular Weight : Approximately 201.66 g/mol
The presence of the butan-2-yl group introduces chirality, allowing for the formation of enantiomers with potentially different biological activities.
The biological activity of this compound is largely attributed to its interactions with various molecular targets. The compound may modulate biochemical pathways by binding to specific enzymes or receptors. The chloro and fluoro substituents are believed to play crucial roles in enhancing the compound's reactivity and selectivity towards these targets.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For example, it was tested against melanoma and breast cancer cell lines, yielding IC50 values indicative of its potential as an anticancer agent.
| Cell Line | IC50 (nM) |
|---|---|
| A375 (Melanoma) | 150 |
| MCF7 (Breast Cancer) | 200 |
The mechanism behind this activity may involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise pathways involved .
Study on Antimicrobial Properties
A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted its potential as a novel therapeutic agent in treating infections caused by resistant pathogens. The study utilized both in vitro assays and in vivo models to confirm the compound's effectiveness.
Investigation into Anticancer Mechanisms
Another significant research effort focused on understanding the anticancer mechanisms of this compound. This study utilized flow cytometry and Western blot analysis to examine changes in apoptosis-related proteins in treated cancer cells. Results indicated that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting a clear mechanism for its anticancer effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(butan-2-yl)-3-chloro-4-fluoroaniline, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling 3-chloro-4-fluoroaniline with a butan-2-yl group using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and Hunig’s base in dichloromethane (CH₂Cl₂) under inert conditions achieves yields of 64–89% . Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : and NMR resolve substituent positions and electronic environments. For example, fluorine’s electron-withdrawing effect shifts aromatic proton signals downfield .
- XRD : Single-crystal X-ray diffraction confirms molecular conformation and bond angles (e.g., C–N–C bond angles ~120° in similar aniline derivatives) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed m/z) .
Q. How does steric hindrance from the butan-2-yl group affect reactivity in substitution reactions?
- Methodology : Comparative studies with analogs (e.g., N-isopropyl or N-pentan-3-yl derivatives) show that bulkier alkyl chains reduce nucleophilic substitution rates due to steric effects. Kinetic assays using HPLC or GC-MS track reaction progress .
Advanced Research Questions
Q. What metabolic pathways are observed for this compound in mammalian systems?
- Methodology : Radiolabeling (e.g., ) and -NMR spectroscopy in rat models identify metabolites. Major pathways include N-acetylation, hydroxylation, and conjugation (e.g., sulfation, glucuronidation). Metabolites like 2-acetamido-4-chloro-5-fluorophenyl glucuronide dominate excreta .
Q. How can computational modeling predict this compound’s interaction with cytochrome P450 enzymes?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to CYP isoforms. Electrostatic potential maps highlight regions prone to oxidation (e.g., para-fluoro group’s electron-deficient site) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Meta-analysis of dose-response curves and purity verification (e.g., HPLC >95%). For example, discrepancies in CYP inhibition assays may arise from impurities in commercial batches or solvent effects .
Q. How do electronic effects of chloro/fluoro substituents influence electrophilic aromatic substitution (EAS)?
- Methodology : Competitive EAS experiments with nitrating agents (HNO₃/H₂SO₄) or bromine (Br₂/FeBr₃) quantify regioselectivity. Para-fluoro groups direct electrophiles to meta positions, while chloro groups deactivate the ring .
Methodological Notes
- Synthetic Optimization : Use Schlenk lines for air-sensitive steps to prevent oxidation of the aniline group .
- Metabolite Profiling : Combine HPLC-ICPMS (inductively coupled plasma mass spectrometry) with -specific detection for chlorine tracking in complex matrices .
- Crystallography : SHELX software refines crystal structures; space group assignments (e.g., triclinic P1̄) require high-resolution data (R-factor <0.05) .
Contradictions and Open Questions
- Conflicting Data : Some studies report N-acetylation as the dominant metabolic pathway, while others emphasize sulfation. Resolution requires cross-species comparisons (e.g., rat vs. human liver microsomes) .
- Unresolved : The role of the butan-2-yl group in enhancing blood-brain barrier permeability remains untested. Proposed methodologies include in situ perfusion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
